2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenethoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions usually involve maintaining a temperature of 0-5°C during the addition of the sulfonyl chloride to control the exothermic reaction .
Chemical Reactions Analysis
Scientific Research Applications
2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom attached to the phenyl ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new carbon-oxygen or carbon-nitrogen bonds .
Comparison with Similar Compounds
2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a similar structure but with a benzyloxy group instead of a bromophenethoxy group.
2-(4-Chlorophenethoxy)ethyl 4-methylbenzenesulfonate: This compound has a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity profile and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4S/c1-14-2-8-17(9-3-14)23(19,20)22-13-12-21-11-10-15-4-6-16(18)7-5-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYZXRKPZDZXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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